
Nonyl b-D-thiomaltopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nonyl b-D-thiomaltopyranoside is a non-ionic detergent with a lipophilic moiety derived from maltose. It is primarily used for isolating proteins within cell membranes. This compound is particularly effective in maintaining the activity of isolated proteins, making it superior to other detergents like nonyl b-D-thioglucoside and heptyl b-D-thioglucoside .
Preparation Methods
Nonyl b-D-thiomaltopyranoside is synthesized through the modification of saccharides using processes such as methylation, glycosylation, and carbamylation . The synthetic route involves the reaction of nonyl alcohol with thiomaltose under controlled conditions to form the desired product. Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Nonyl b-D-thiomaltopyranoside undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like sodium azide or potassium cyanide.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Nonyl b-D-thiomaltopyranoside has a wide range of applications in scientific research:
Chemistry: It is used as a detergent in various chemical processes, including the isolation and purification of proteins and enzymes.
Industry: This compound is utilized in the production of pharmaceuticals and other biochemical products.
Mechanism of Action
Nonyl b-D-thiomaltopyranoside exerts its effects by interacting with the hydrophobic sites of proteins, allowing them to be solubilized in the water layer. This interaction helps in the isolation and purification of membrane proteins without denaturing or inactivating them. The compound’s lipophilic moiety, derived from maltose, plays a crucial role in maintaining the activity of isolated proteins .
Comparison with Similar Compounds
Nonyl b-D-thiomaltopyranoside is compared with other similar compounds such as:
- Nonyl b-D-thioglucoside
- Heptyl b-D-thioglucoside
- Octyl b-D-thioglucoside
The uniqueness of this compound lies in its higher activity in isolating proteins compared to these similar compounds. It also has a higher critical micelle concentration (CMC), making it easier to remove from protein solutions by dialysis .
Properties
Molecular Formula |
C21H40O10S |
|---|---|
Molecular Weight |
484.6 g/mol |
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-nonylsulfanyloxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C21H40O10S/c1-2-3-4-5-6-7-8-9-32-21-18(28)16(26)19(13(11-23)30-21)31-20-17(27)15(25)14(24)12(10-22)29-20/h12-28H,2-11H2,1H3/t12-,13-,14-,15+,16-,17-,18-,19-,20+,21+/m1/s1 |
InChI Key |
AFOMEWLJBOWKCP-JTCGJHLASA-N |
Isomeric SMILES |
CCCCCCCCCS[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O |
Canonical SMILES |
CCCCCCCCCSC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(3R)-3-hydroxypiperidin-1-yl]-phenylmethanone](/img/structure/B13817126.png)
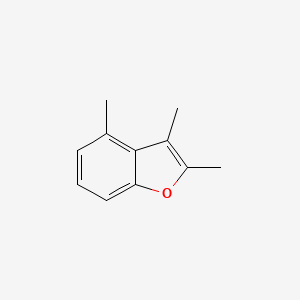
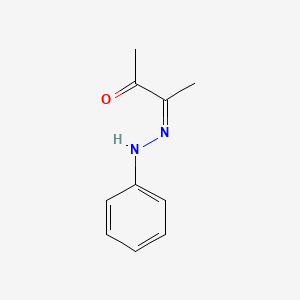
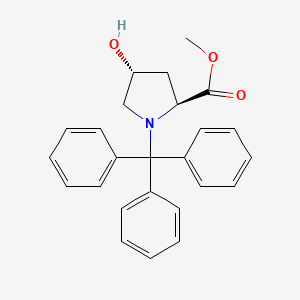
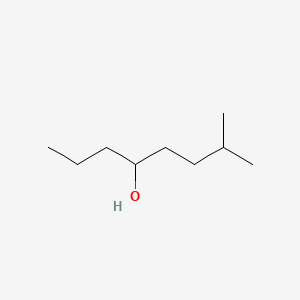
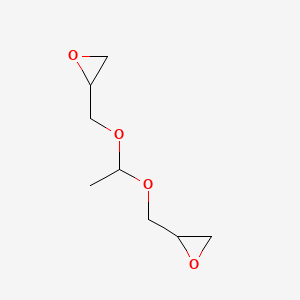
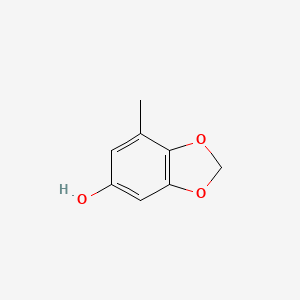
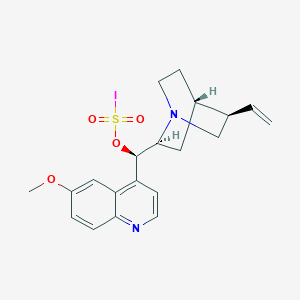

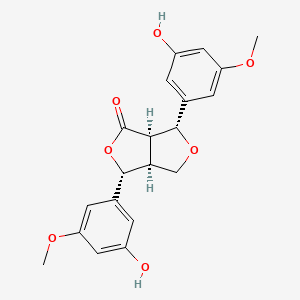
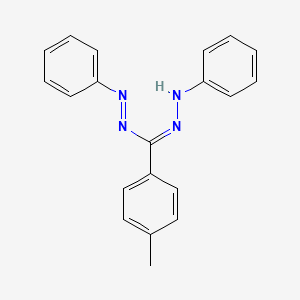

![Bicyclo[2.2.2]oct-2-ene, 1,4,5,5,6,6-hexafluoro-7-(fluoromethylene)-, (E)-](/img/structure/B13817190.png)

